molecular formula C17H25Cl2N3O2 B11788240 Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride

Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride

Cat. No.: B11788240
M. Wt: 374.3 g/mol
InChI Key: DVKFORDOFKJZNW-UHFFFAOYSA-N
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Description

Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride is a chemical compound with a unique structure that includes a piperazine ring, an aminopentynyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloroformate to form the benzyl piperazine intermediate. This intermediate is then reacted with 5-aminopent-2-yne under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminopentynyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
  • Benzyl 4-(5-hydroxypent-2-yn-1-yl)piperazine-1-carboxylate

Uniqueness

Benzyl 4-(5-aminopent-2-yn-1-yl)piperazine-1-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminopentynyl group, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds .

Properties

Molecular Formula

C17H25Cl2N3O2

Molecular Weight

374.3 g/mol

IUPAC Name

benzyl 4-(5-aminopent-2-ynyl)piperazine-1-carboxylate;dihydrochloride

InChI

InChI=1S/C17H23N3O2.2ClH/c18-9-5-2-6-10-19-11-13-20(14-12-19)17(21)22-15-16-7-3-1-4-8-16;;/h1,3-4,7-8H,5,9-15,18H2;2*1H

InChI Key

DVKFORDOFKJZNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CCCN)C(=O)OCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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